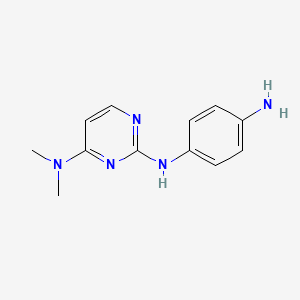
N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine is a compound of significant interest in various scientific fields. This compound features a pyrimidine ring substituted with an aminophenyl group and two methyl groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through nucleophilic substitution, forming the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high purity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones
Reduction: Amine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore
Mechanism of Action
The mechanism of action of N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. The compound’s structure allows it to form stable complexes with metal ions, which can disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N2,N4,N6-tris(4-aminophenyl)-1,3,5-triazine-2,4,6-triamine
- 2-(4-aminophenyl)benzothiazole derivatives
- 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine
Uniqueness
N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine stands out due to its unique combination of an aminophenyl group and dimethylpyrimidine structure. This configuration provides distinct electronic properties and reactivity, making it suitable for specialized applications in various fields .
Biological Activity
N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine (commonly referred to as N2-(4-aminophenyl) compound) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's structure, synthesis, and biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N5, with a molecular weight of 243.31 g/mol. The compound features a pyrimidine core substituted with an amino group and multiple methyl groups, which contribute to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the amino group at the N2 position via nucleophilic substitution.
- Methylation at the N4 and N6 positions using methylating agents.
These steps are critical for enhancing the compound's biological activity and optimizing its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in inhibiting specific receptor signaling pathways. Key findings include:
- Integrin Inhibition : The compound has been shown to inhibit integrin-mediated cell adhesion and migration processes, making it a candidate for therapeutic applications in inflammatory diseases and cancer treatment.
- Receptor Signaling Modulation : It inhibits immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades, which are crucial in allergic responses and autoimmune diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Methyl-N4-(p-tolyl)pyrimidine-2,4-diamine | Methyl and phenyl substitutions | Moderate activity against certain cancers | Lacks amino substitution at N2 position |
| N2-(3-amino-phenyl)-N4,N4-dimethylpyrimidine-2,4-diamine | Dimethyl substitution | Potential anti-inflammatory effects | Different substitution pattern affects activity |
| N2-(phenyl)-N4,N6-dimethylpyrimidine-2,4-diamine | Dimethyl at N6 position | Antiviral properties | Variation in methylation impacts pharmacodynamics |
This compound stands out due to its specific substitutions that enhance its biological activity against integrins compared to other similar compounds.
Case Studies
A series of studies have explored the therapeutic potential of this compound:
- Integrin Targeting in Cancer Therapy : In vitro studies demonstrated that this compound effectively reduced cell migration in cancer cell lines by targeting integrins involved in cell adhesion.
- Allergic Response Modulation : Animal models showed that administration of this compound significantly decreased IgE-mediated allergic responses, suggesting potential applications in treating allergic conditions.
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-N-(4-aminophenyl)-4-N,4-N-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5/c1-17(2)11-7-8-14-12(16-11)15-10-5-3-9(13)4-6-10/h3-8H,13H2,1-2H3,(H,14,15,16) |
InChI Key |
UGVQBZAEDCOXBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















